2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F4N5O2 and its molecular weight is 445.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM . It effectively blocks TNFα-induced necroptosis in human and mouse cells .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. It suppresses the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the clearance rate and half-life of this compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis and the suppression of the phosphorylation of the RIPK1/RIPK3/MLKL pathway . This results in the protection of cells from TNFα-induced necroptosis .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-8-4-14(22)5-9-16)19(17)20(32)29(28-12)11-18(31)27-15-6-2-13(3-7-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLUKJMAZHKHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.